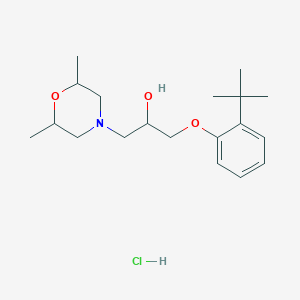![molecular formula C21H30N2O B3894948 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3894948.png)
3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide
Übersicht
Beschreibung
3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide is a chemical compound that belongs to the class of opioids. It is commonly known as AH-7921 and has been used for scientific research purposes. AH-7921 was first synthesized in the 1970s, but it was not until recently that it gained popularity as a research chemical.
Wirkmechanismus
AH-7921 acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates the signaling pathways that are responsible for producing the effects of opioids. The activation of the mu-opioid receptor leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and euphoric effects.
Biochemical and Physiological Effects:
AH-7921 produces a range of biochemical and physiological effects. It is a potent analgesic, producing pain relief that is comparable to morphine. It also produces sedative and anxiolytic effects, making it useful for the treatment of anxiety disorders. AH-7921 has also been shown to produce respiratory depression, which is a common side effect of opioids.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, making it useful for studying the effects of opioids on the central nervous system. It is also relatively easy to synthesize, which makes it a cost-effective research chemical. However, AH-7921 has several limitations. It produces respiratory depression, which can make it difficult to use in animal studies. It is also highly addictive, which limits its potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for the research on AH-7921. One potential direction is the development of new opioid drugs based on AH-7921. Researchers could modify the chemical structure of AH-7921 to produce compounds that are more effective and have fewer side effects. Another potential direction is the investigation of the long-term effects of AH-7921 on the central nervous system. Researchers could study the effects of chronic AH-7921 use on brain function and behavior. Finally, researchers could investigate the potential therapeutic uses of AH-7921, such as its use in the treatment of anxiety disorders or chronic pain.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been used extensively in scientific research as an opioid receptor agonist. It has been used to study the effects of opioids on the central nervous system, as well as to investigate the potential therapeutic uses of opioids. AH-7921 has also been used as a reference compound in the development of new opioid drugs.
Eigenschaften
IUPAC Name |
3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c24-21(22-20-9-5-2-6-10-20)12-11-18-13-15-23(16-14-18)17-19-7-3-1-4-8-19/h1-3,5-6,9-10,18-19H,4,7-8,11-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGZDUYRHJJCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2,6-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894871.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-ethoxybenzyl)-2-methoxyethanamine](/img/structure/B3894884.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3894891.png)
![3-methyl-N'-[4-(methylthio)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3894899.png)

![N-[(2S*,4R*,6S*)-2-benzyl-6-quinolin-3-yltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3894914.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3894916.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3894921.png)
![N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3894937.png)
![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)


![3-bromobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3894976.png)
